molecular formula C19H16N2O3 B6369176 2-(4-Cbz-Aminopheny)-3-hydroxypyridine, 95% CAS No. 1261982-85-7

2-(4-Cbz-Aminopheny)-3-hydroxypyridine, 95%

Cat. No. B6369176
CAS RN: 1261982-85-7
M. Wt: 320.3 g/mol
InChI Key: XHIGKFCDMCVDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Cbz-Aminopheny)-3-hydroxypyridine, 95% (2-CbzAP-3-HP) is an organic compound used in a variety of scientific research applications. It is a derivative of the amino acid phenylalanine, and is a commonly used building block in synthetic organic chemistry. It is also used in the synthesis of other molecules, such as peptides, peptidomimetics, and peptoid polymers.

Scientific Research Applications

2-(4-Cbz-Aminopheny)-3-hydroxypyridine, 95% is used in a variety of scientific research applications, including the synthesis of peptides and peptidomimetics, and the design of peptoid polymers. It is also used in the synthesis of drugs and other biologically active compounds, such as peptide hormones, growth factors, and cytokines. Additionally, it is used in the synthesis of enzyme inhibitors, and has been used in the development of inhibitors of the enzyme cytochrome P450.

Mechanism of Action

The mechanism of action of 2-(4-Cbz-Aminopheny)-3-hydroxypyridine, 95% is not well understood, but it is believed to act as an inhibitor of certain enzymes. Specifically, it is believed to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, it is believed to inhibit the activity of certain proteases, which are involved in the breakdown of proteins.
Biochemical and Physiological Effects
2-(4-Cbz-Aminopheny)-3-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, including cytochrome P450 and proteases. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi, and has been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-(4-Cbz-Aminopheny)-3-hydroxypyridine, 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, and it can be used in a variety of different synthetic reactions. Additionally, it is relatively stable, and can be stored for extended periods of time. However, one of the main limitations is that it is not very soluble in water, which can make it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for the use of 2-(4-Cbz-Aminopheny)-3-hydroxypyridine, 95%. One potential direction is in the development of inhibitors of cytochrome P450, which could be used to improve the efficacy of certain drugs. Additionally, it could be used in the development of peptide-based drugs, such as peptide hormones, growth factors, and cytokines. Finally, it could be used in the development of enzyme inhibitors, which could be used to target specific enzymes involved in disease processes.

Synthesis Methods

2-(4-Cbz-Aminopheny)-3-hydroxypyridine, 95% can be synthesized by a number of different methods, including a three-step reaction sequence involving the reaction of 4-chlorobenzyl bromide and phenylalanine in the presence of a base, followed by the addition of a suitable reducing agent, and finally the addition of hydroxylamine hydrochloride. The reaction of 4-chlorobenzyl bromide and phenylalanine produces a product with a Cbz group attached to the amino acid, which is then reduced to the desired 2-(4-Cbz-Aminopheny)-3-hydroxypyridine, 95%.

properties

IUPAC Name

benzyl N-[4-(3-hydroxypyridin-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-17-7-4-12-20-18(17)15-8-10-16(11-9-15)21-19(23)24-13-14-5-2-1-3-6-14/h1-12,22H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIGKFCDMCVDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=C(C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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